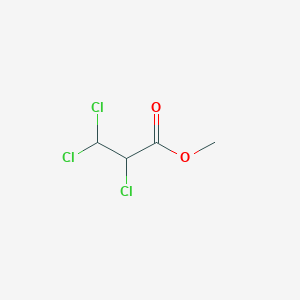
Methyl 2,3,3-trichloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,3-trichloropropanoate is an organic compound with the molecular formula C₄H₅Cl₃O₂. It is a methyl ester derivative of 2,3,3-trichloropropanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,3,3-trichloropropanoate can be synthesized through the esterification of 2,3,3-trichloropropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where 2,3,3-trichloropropanoic acid and methanol are continuously fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired ester from other by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3,3-trichloropropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,3,3-trichloropropanoic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form 2,3,3-trichloropropanol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Hydrolysis: 2,3,3-trichloropropanoic acid and methanol.
Reduction: 2,3,3-trichloropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,3,3-trichloropropanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2,3,3-trichloropropanoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,3,3-trichloropropanoate: Similar in structure but with the chlorine atoms positioned differently.
Ethyl 2,3,3-trichloropropanoate: An ethyl ester derivative with similar chemical properties.
Uniqueness
Methyl 2,3,3-trichloropropanoate is unique due to the specific positioning of its chlorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
20618-07-9 |
|---|---|
Fórmula molecular |
C4H5Cl3O2 |
Peso molecular |
191.44 g/mol |
Nombre IUPAC |
methyl 2,3,3-trichloropropanoate |
InChI |
InChI=1S/C4H5Cl3O2/c1-9-4(8)2(5)3(6)7/h2-3H,1H3 |
Clave InChI |
VCJSVVVJNDJVPM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



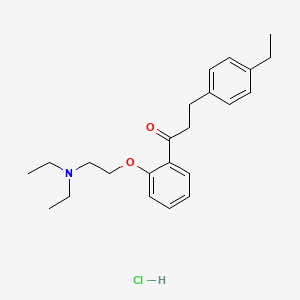
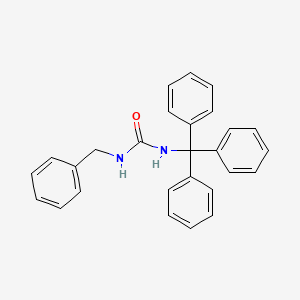
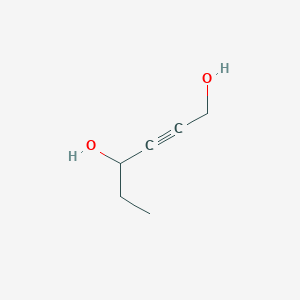

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)




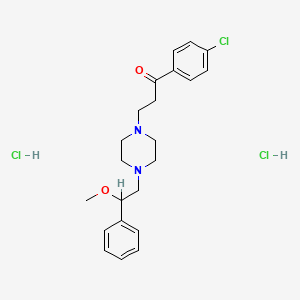
![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)

